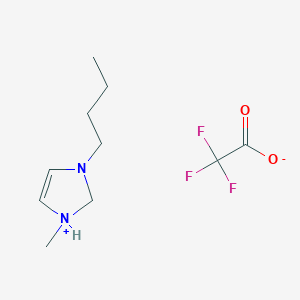
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate is an ionic liquid that has gained attention in various scientific fields due to its unique properties. Ionic liquids are salts in the liquid state at room temperature, and they are known for their low volatility, high thermal stability, and ability to dissolve a wide range of compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate typically involves the reaction of 1-butyl-3-methylimidazolium bromide with silver trifluoroacetate. The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
-
Preparation of 1-butyl-3-methylimidazolium bromide
- React 1-methylimidazole with 1-bromobutane in the presence of a base such as potassium carbonate.
- The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.
-
Formation of this compound
- React 1-butyl-3-methylimidazolium bromide with silver trifluoroacetate in a suitable solvent like dichloromethane.
- The reaction mixture is stirred at room temperature until the formation of the desired ionic liquid is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of impurities and to maximize the efficiency of the process.
化学反応の分析
Types of Reactions
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The ionic liquid can participate in nucleophilic substitution reactions due to the presence of the trifluoroacetate anion.
Complexation Reactions: It can form complexes with metal ions, which is useful in catalysis and separation processes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out at room temperature in polar solvents.
Complexation: Metal salts such as palladium chloride or copper sulfate are used to form complexes with the ionic liquid. These reactions are often conducted in aqueous or organic solvents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted imidazolium salts can be formed.
Metal Complexes: The formation of metal-imidazolium complexes can lead to products with enhanced catalytic properties.
科学的研究の応用
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve a variety of pharmaceutical compounds.
Industry: Utilized in processes such as electroplating, battery electrolytes, and as a medium for chemical separations.
作用機序
The mechanism by which 3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution.
類似化合物との比較
Similar Compounds
- 1-butyl-3-methylimidazolium acetate
- 1-butyl-3-methylimidazolium bromide
- 1-butyl-3-methylimidazolium chloride
Uniqueness
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate anion, which imparts distinct properties such as higher thermal stability and the ability to form stronger hydrogen bonds compared to other imidazolium-based ionic liquids. This makes it particularly useful in applications requiring robust performance under extreme conditions.
特性
分子式 |
C10H17F3N2O2 |
|---|---|
分子量 |
254.25 g/mol |
IUPAC名 |
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H16N2.C2HF3O2/c1-3-4-5-10-7-6-9(2)8-10;3-2(4,5)1(6)7/h6-7H,3-5,8H2,1-2H3;(H,6,7) |
InChIキー |
DVYSHWKJRYAQOJ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C[NH+](C=C1)C.C(=O)(C(F)(F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


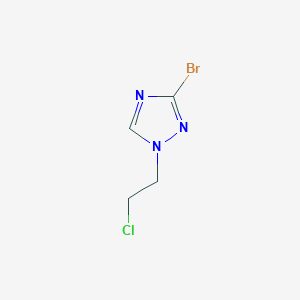
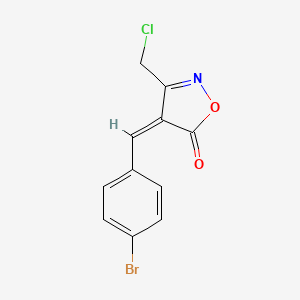
![N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine](/img/structure/B12348225.png)
![(1S,3S,6S,7Z,10Z,13R,16S,17S,18S,21R,22R,23Z)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B12348232.png)
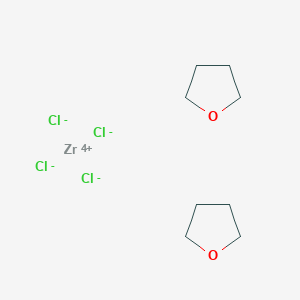
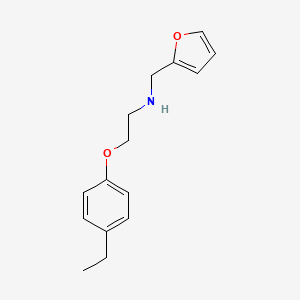
![5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-1,2,3,3a,4,5,6,7a-octahydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12348257.png)
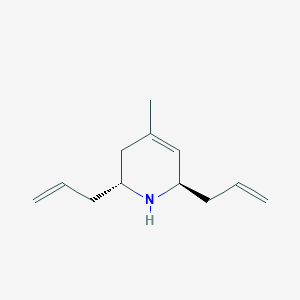



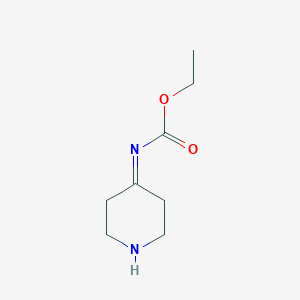

amine](/img/structure/B12348307.png)
